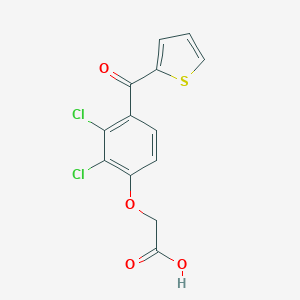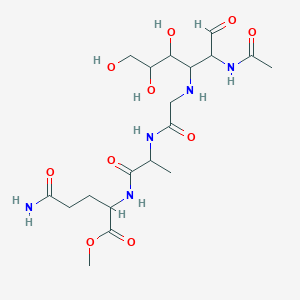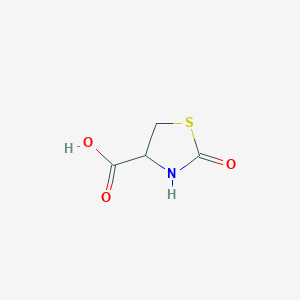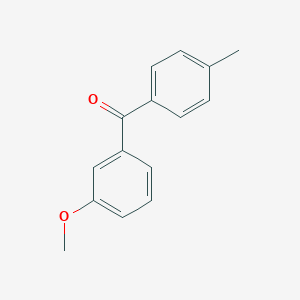
4-ニトロフェニル-β-D-ガラクトピラノシド
概要
説明
4-Nitrophenyl-beta-D-galactopyranoside is a beta-D-galactopyranoside that has a 4-nitrophenyl substituent at the anomeric position . It is a beta-D-galactoside and a monosaccharide derivative . It has a role as an affinity label .
Molecular Structure Analysis
4-Nitrophenyl-beta-D-galactopyranoside contains a total of 37 bonds, including 22 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
4-Nitrophenyl-beta-D-galactopyranoside has been used as a substrate to study the kinetic properties of recombinant Leuconostoc mesenteroides glycosidase (BgLm1) and determine β-glucosidase activity .Physical And Chemical Properties Analysis
The molecular weight of 4-Nitrophenyl-beta-D-galactopyranoside is 301.25 g/mol . It is a white to almost white powder to crystal . It is hygroscopic and heat sensitive .科学的研究の応用
α-ガラクトシダーゼ活性の基質
4-ニトロフェニル α-D-ガラクトピラノシドは、α-ガラクトシダーゼ活性を測定するための基質として使用されてきました . この用途は、酵素α-ガラクトシダーゼの機能と動力学を理解するのに役立つ酵素学と生化学の分野で重要です。
4-ニトロフェニル-2-アセトアミド-2-デオキシ-α-D-ガラクトピラノシドの製造
化学的および生触媒的ステップを組み合わせた新しい手順が開発され、4-ニトロフェニル-2-アセトアミド-2-デオキシ-α-D-ガラクトピラノシド(4NP-α-GalNAc)を調製しました。 α-アノマーは、異性体混合物の化学合成に続いて、特定の酵素加水分解を用いたβ-アノマーの選択的除去によって調製されました .
グリコサミノグリカン分解酵素の基質
4-ニトロフェニル β-D-ガラクトピラノシドは、グリコサミノグリカン(GAG)分解酵素の活性を評価するための基質として使用されてきました . この用途は、さまざまな生物学的プロセスに関与する複雑な炭水化物であるGAGの研究において重要です。
組換えロイコノストック・メセンテロイデスグリコシダーゼの速度論的特性の研究
この化合物は、組換えロイコノストック・メセンテロイデスグリコシダーゼ(BgLm1)の速度論的特性を研究し、β-グルコシダーゼ活性を決定するための基質として使用されてきました .
臨床微生物学における診断ツール
この化合物は、ONPG試験で使用されており、β-D-ガラクトシダーゼ活性に基づいて、腸内細菌科のメンバーやその他の微生物を区別するために使用されます . この試験は、腸内細菌科の乳糖遅延発酵菌と非乳糖発酵菌を区別します .
酵素固定化研究
この化合物は、酵素固定化に関連する研究で使用されてきました . これらの研究は、固定化酵素がその安定性と再利用性の向上のため、さまざまな産業プロセスで使用されているバイオテクノロジーの分野で重要です .
作用機序
Target of Action
4-Nitrophenyl-beta-D-galactopyranoside primarily targets two enzymes: Galactoside O-acetyltransferase and Beta-galactosidase . These enzymes are found in Escherichia coli (strain K12) .
Mode of Action
The compound acts as a substrate for these enzymes . It is used in the study of the kinetic properties of enzymes like recombinant Leuconostoc mesenteroides glycosidase .
Biochemical Pathways
The compound is involved in the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This process is catalyzed by the D-Galactosidase enzyme .
Pharmacokinetics
It is known that the compound is a small molecule , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The hydrolysis of 4-Nitrophenyl-beta-D-galactopyranoside by the target enzymes results in the release of 4-nitrophenol . This compound can be detected and measured, making 4-Nitrophenyl-beta-D-galactopyranoside useful in enzyme assays .
Action Environment
The action of 4-Nitrophenyl-beta-D-galactopyranoside is influenced by environmental factors such as pH and temperature . For instance, the compound is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . Furthermore, the compound should be stored at -20°C and protected from light .
生化学分析
Biochemical Properties
4-Nitrophenyl-beta-D-galactopyranoside is a substrate for β-galactosidase . It has been used to assess the activity of glycosaminoglycan (GAG)-degrading enzymes and to study the kinetic properties of recombinant Leuconostoc mesenteroides glycosidase . The compound can penetrate bacterial cells without the presence of permease . Upon enzymatic cleavage by β-galactosidase, o-nitrophenol is released, which can be quantified by colorimetric detection .
Cellular Effects
The cellular effects of 4-Nitrophenyl-beta-D-galactopyranoside are primarily related to its role as a substrate for β-galactosidase . The hydrolysis of this compound by β-galactosidase can be used to measure the activity of this enzyme . Specific effects on cell signaling pathways, gene expression, and cellular metabolism are not reported in the available literature.
Molecular Mechanism
The molecular mechanism of 4-Nitrophenyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme β-galactosidase . This reaction releases o-nitrophenol, which can be detected colorimetrically . The compound can also be used as a photoaffinity reagent to specifically inactivate the beta-galactoside transport system in Escherichia coli .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Nitrophenyl-beta-D-galactopyranoside in laboratory settings are not explicitly reported in the available literature. It is known that the compound is stable under acidic conditions but can hydrolyze under alkaline conditions .
Metabolic Pathways
The metabolic pathways involving 4-Nitrophenyl-beta-D-galactopyranoside are not explicitly reported in the available literature. It is known that the compound is a substrate for the enzyme β-galactosidase .
Transport and Distribution
The transport and distribution of 4-Nitrophenyl-beta-D-galactopyranoside within cells and tissues are not explicitly reported in the available literature. It is known that the compound can penetrate bacterial cells without the presence of permease .
特性
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185401 | |
| Record name | 4-Nitrophenylgalactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3150-24-1 | |
| Record name | p-Nitrophenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3150-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylgalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrophenyl-beta-D-galactoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Nitrophenylgalactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl-beta-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)